N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine
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Overview
Description
N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine is a complex organic compound that features both an indole moiety and a tricyclic amine structure. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The tricyclic amine structure adds rigidity and unique steric properties to the molecule, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Tricyclic Amine: The tricyclic amine can be synthesized separately and then coupled with the indole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions, typically with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, potentially affecting the tricyclic amine structure.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Adamantanamine: A tricyclic amine with a structure similar to the tricyclic part of the compound.
Uniqueness
N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine is unique due to its combination of an indole moiety and a tricyclic amine structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)adamantan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-4-18-17(3-1)16(11-20-18)12-21-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,11,13-15,20-21H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBESKVBXSZPSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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